molecular formula C4H4N6O B12218698 N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B12218698
M. Wt: 152.11 g/mol
InChI Key: JKWURJPBHBWUIB-UHFFFAOYSA-N
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Description

N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring high-energy materials and specialized chemical synthesis .

Properties

Molecular Formula

C4H4N6O

Molecular Weight

152.11 g/mol

IUPAC Name

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8)

InChI Key

JKWURJPBHBWUIB-UHFFFAOYSA-N

Isomeric SMILES

C(#N)C1=NON=C1/C(=N/N)/N

Canonical SMILES

C(#N)C1=NON=C1C(=NN)N

Origin of Product

United States

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